molecular formula C10H16N2O B8120858 4-Cyclohexylmethoxy-1H-pyrazole

4-Cyclohexylmethoxy-1H-pyrazole

Cat. No.: B8120858
M. Wt: 180.25 g/mol
InChI Key: SYTFDJZKWSJXGJ-UHFFFAOYSA-N
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Description

4-Cyclohexylmethoxy-1H-pyrazole is a pyrazole derivative featuring a cyclohexylmethoxy substituent at the 4-position of the pyrazole ring. Pyrazole derivatives are renowned for their pharmacological versatility, including antiarrhythmic, sedative, hypoglycemic, antiviral, and pesticidal activities . The cyclohexylmethoxy group, a bulky ether substituent, likely influences solubility, metabolic stability, and receptor interactions compared to other substituents like thioethers or halogens.

Properties

IUPAC Name

4-(cyclohexylmethoxy)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-4-9(5-3-1)8-13-10-6-11-12-7-10/h6-7,9H,1-5,8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTFDJZKWSJXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylmethoxy-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction is known for its efficiency and ability to tolerate various functional groups and sterically hindered substrates.

Industrial Production Methods: Industrial production of 4-Cyclohexylmethoxy-1H-pyrazole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylmethoxy-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the cyclohexylmethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

4-Cyclohexylmethoxy-1H-pyrazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclohexylmethoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-position substituent significantly impacts molecular properties. Key analogues from the evidence include:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties
4-(Cyclohexylsulfanyl)-1H-pyrazole Cyclohexylsulfanyl (S-C6H11) C29H34N2S2 474.72 Crystalline solid, antiarrhythmic activity
4-Chloro-1-cyclopentyl-1H-pyrazole Chlorine (Cl) C10H15ClN2O 214.69 Density: 1.28 g/cm³, pKa: 1.00
1-Benzyl-4-methoxy-1H-pyrazole Benzyl-methoxy (OCH2C6H5) C11H12N2O 188.23 Not specified in evidence
4-Nitrophenyl-1H-pyrazole derivatives Nitrophenyl (C6H4NO2) Varies ~300–350 Strong electron-withdrawing, IR/NMR data available

Analysis :

  • Electron Effects : The cyclohexylmethoxy group (electron-donating via ether oxygen) contrasts with nitrophenyl (electron-withdrawing) and chloro (moderately electron-withdrawing) . This affects reactivity and intermolecular interactions.
  • Solubility : Bulky cyclohexyl groups may reduce water solubility compared to smaller substituents like methoxy .
  • Density and pKa : The chloro-substituted analogue has a density of 1.28 g/cm³ and low pKa (1.00), suggesting higher acidity than ether derivatives.

Pharmacological Activities

Pyrazole derivatives exhibit diverse biological activities depending on substituents:

  • 4-(Cyclohexylsulfanyl)-1H-pyrazole : Demonstrates antiarrhythmic, sedative, and antiviral properties . The thioether group may enhance membrane permeability but reduce metabolic stability compared to ethers.
  • 4-Nitrophenyl derivatives : Electron-withdrawing nitro groups are linked to hypoglycemic and pesticidal activities .

Inference for 4-Cyclohexylmethoxy-1H-pyrazole : The cyclohexylmethoxy group may balance lipophilicity and stability, making it suitable for CNS-targeting therapies or agrochemical applications.

Spectroscopic Data

  • NMR Shifts :
    • 4-Nitrophenyl derivatives : Aromatic protons appear at δ 7.5–8.5 ppm in ¹H NMR due to electron-withdrawing effects .
    • Cyclohexylsulfanyl analogues : Cyclohexyl protons resonate at δ 1.2–2.5 ppm, with sulfanyl-linked carbons at ~δ 45 ppm in ¹³C NMR .
    • Methoxy groups : Typically show singlet peaks near δ 3.3–3.8 ppm for methoxy protons .

Inference : The cyclohexylmethoxy group in the target compound would produce distinct cyclohexyl multiplet peaks (δ 1.0–2.5 ppm) and a methoxy singlet (δ ~3.3 ppm).

Biological Activity

4-Cyclohexylmethoxy-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique cyclohexylmethoxy group. This structural feature contributes to its distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of 4-Cyclohexylmethoxy-1H-pyrazole can be represented as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

Where xx, yy, and zz correspond to the specific numbers of carbon, hydrogen, and nitrogen atoms in the compound. The presence of the cyclohexylmethoxy group enhances its lipophilicity, potentially influencing its biological activity.

Table 1: Comparison of Pyrazole Derivatives

Compound NameStructure TypeNotable Biological Activity
4-Cyclohexylmethoxy-1H-pyrazoleHeterocyclicAntimicrobial, anti-inflammatory
4-Methyl-1H-pyrazoleHeterocyclicAntidote for methanol poisoning
4-Phenyl-1H-pyrazoleHeterocyclicPotential anti-cancer properties
4-Amino-1H-pyrazoleHeterocyclicUsed in pharmaceuticals and agrochemicals

4-Cyclohexylmethoxy-1H-pyrazole exhibits various biological activities primarily through its interaction with specific molecular targets. It can act as a ligand that binds to enzymes or receptors, modulating their activity. This interaction may lead to several biological effects, such as:

  • Inhibition of Microbial Growth : The compound has shown potential antimicrobial properties against various pathogens.
  • Reduction of Inflammation : It may exert anti-inflammatory effects by inhibiting specific inflammatory pathways.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of pyrazole derivatives, including 4-Cyclohexylmethoxy-1H-pyrazole. A review published in PubMed discusses the broad spectrum of biological activities exhibited by pyrazoles, noting their potential therapeutic applications in treating inflammatory diseases and infections .

In another study focusing on the structure-activity relationship (SAR) of pyrazole compounds, researchers found that modifications in the pyrazole ring significantly influenced their biological efficacy. The introduction of various substituents led to enhanced activity against specific microbial strains .

Table 2: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
Anti-inflammatoryReduction in inflammatory markers
CytotoxicityInduction of apoptosis in cancer cells

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